9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-thiol
Overview
Description
9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-thiol: is a heterocyclic compound with the molecular formula C8H6N4S and a molecular weight of 190.23 g/mol . This compound is notable for its applications in proteomics research and is primarily used for research purposes .
Mechanism of Action
Target of Action
The primary target of 9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-thiol is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . VEGFR-2 is critically involved in cancer angiogenesis, which is the formation of new blood vessels from pre-existing ones . This process plays a significant role in the growth and development of cancerous cells .
Mode of Action
This compound interacts with VEGFR-2, blocking its signaling pathway . This blocking action effectively suppresses tumor growth . The compound is a type-II VEGFR-2 inhibitor, providing extra selectivity over type-I inhibitors by avoiding competition with ATP binding sites .
Biochemical Pathways
The compound affects the angiogenesis pathway by inhibiting VEGFR-2 . This inhibition disrupts the sprouting of new blood vessels from pre-existing ones, a process that is critical for the development and growth of cancerous cells . As a result, the compound can effectively suppress tumor growth .
Pharmacokinetics
In silico pharmacokinetic studies have been carried out for similar compounds . These studies can provide valuable insights into the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compound, as well as their impact on bioavailability .
Result of Action
The compound exhibits cytotoxic activities against cancer cells . It has been shown to have a high correlation between VEGFR-2 inhibitory activity and cytotoxicity . For instance, one derivative of the compound exhibited the highest cytotoxic effect with IC50 values of 6.2 and 4.9 μM against MCF-7 and HepG2 cancer cell lines, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzimidazole with carbon disulfide and hydrazine hydrate . The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the thiol group under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A simpler triazole derivative with similar chemical properties.
Benzimidazole: Shares the benzimidazole core structure but lacks the triazole ring.
Thiosemicarbazide: Contains a thiol group and is used in similar synthetic applications.
Uniqueness
9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-thiol is unique due to its combined triazole and benzimidazole rings, which confer distinct chemical reactivity and biological activity. This dual-ring structure allows for a broader range of interactions with biological targets, making it a valuable compound in research and potential therapeutic applications .
Properties
IUPAC Name |
2,3-dihydro-[1,2,4]triazolo[4,3-a]benzimidazole-1-thione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4S/c13-8-11-10-7-9-5-3-1-2-4-6(5)12(7)8/h1-4H,(H,9,10)(H,11,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNKXZQNKYMVMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(=S)NN3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352076 | |
Record name | 1,2-Dihydro-3H-[1,2,4]triazolo[4,3-a]benzimidazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00352076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4290-98-6 | |
Record name | 1,2-Dihydro-3H-1,2,4-triazolo[4,3-a]benzimidazole-3-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4290-98-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Dihydro-3H-[1,2,4]triazolo[4,3-a]benzimidazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00352076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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